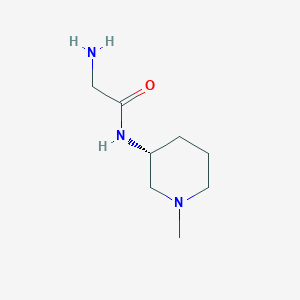

2-Amino-N-((R)-1-methyl-piperidin-3-yl)-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[(3R)-1-methylpiperidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-11-4-2-3-7(6-11)10-8(12)5-9/h7H,2-6,9H2,1H3,(H,10,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBQYAGIMCIMET-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-((R)-1-methyl-piperidin-3-yl)-acetamide is a compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with acetylcholine and dopamine pathways. Research indicates that compounds with similar structures can modulate receptor activity, leading to enhanced cognitive functions and neuroprotective effects. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biological effects depending on the context of its application.

Neuropharmacological Effects

Studies have shown that this compound exhibits significant potential in neuropharmacology. It has been proposed as a lead compound for developing new drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease due to its ability to enhance cholinergic activity .

Table 1: Summary of Biological Activities

Study on Acetylcholinesterase Inhibition

A study investigating the compound's effect on acetylcholinesterase (AChE) revealed that it could significantly inhibit AChE activity. This inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, thereby improving cognitive function in models of neurodegeneration. The IC50 value for this inhibition was found to be comparable to established AChE inhibitors used in clinical settings .

Neuroprotective Effects in Animal Models

In a series of animal studies, this compound demonstrated neuroprotective effects against oxidative stress-induced damage. These studies utilized various models of neurodegeneration, where the compound was administered prior to inducing oxidative stress. Results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicology of this compound is essential for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development. However, detailed toxicological assessments are required to establish safety profiles before clinical trials can commence .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-N-((R)-1-methyl-piperidin-3-yl)-acetamide is . Its structure includes an amino group, a piperidine ring, and an acetamide moiety, which contribute to its biological activity. The compound's stereochemistry, particularly the (R) configuration of the piperidine, is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to this compound. For instance, compounds derived from similar structures have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. A study demonstrated that certain derivatives exhibited half-maximal inhibitory concentration (IC50) values as low as 0.06 µM against NNRTI-resistant strains of HIV-1 . This suggests that modifications to the piperidine structure could enhance antiviral activity.

Neuropharmacology

The compound's piperidine structure is associated with central nervous system activity. Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . Specifically, studies on similar compounds have shown promise in enhancing cognitive function and exhibiting anxiolytic effects.

Cancer Treatment

Inhibitors targeting phosphatidylinositol 3-kinase (PI3K) pathways are critical in cancer therapy due to their role in cell proliferation and survival. Compounds analogous to this compound have been investigated for their ability to inhibit PI3K signaling, which is implicated in various malignancies . The development of selective inhibitors could lead to novel cancer treatments with reduced side effects.

Case Studies

Synthesis and Optimization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the synthesized compounds. Structure-activity relationship (SAR) studies are crucial for identifying modifications that enhance biological activity while minimizing toxicity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituents and stereochemistry. Key analogs include:

Table 1: Structural Comparison of Selected Acetamide Derivatives

| Compound Name | Substituents/Stereochemistry | Molecular Formula | Key Features |

|---|---|---|---|

| 2-Amino-N-((R)-1-methyl-piperidin-3-yl)-acetamide | (R)-1-methyl-piperidin-3-yl | C8H17N3O | Chiral piperidine group; potential for stereospecific bioactivity |

| 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | Isopropyl, piperidinylmethyl | C12H24N3O | Bulky substituents may enhance lipophilicity |

| (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide | (S)-configuration, propionamide backbone | C9H19N3O | Stereochemical inversion (S vs. R) may alter target affinity |

| 2-Amino-N-(nitrophenyl)acetamide | Nitrophenyl group | C8H9N3O3 | Electron-withdrawing nitro group impacts solubility and reactivity |

| (R)-N-Methyl-2-(2-methylindol-3-yl)-acetamide | Indole moiety, nitrothio group | C19H20N4O2S | Heterocyclic indole enhances aromatic interactions; nitro group modulates toxicity |

Key Observations :

- Stereochemistry: The (R)-configuration in the target compound contrasts with the (S)-isomer in "(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide," which could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

- Conversely, electron-withdrawing nitro groups (e.g., in and ) may enhance chemical reactivity or toxicity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Key Observations :

- Melting Points : Compounds with aromatic or heterocyclic substituents (e.g., indole in ) exhibit higher melting points (159–187°C), likely due to enhanced intermolecular interactions. The target compound’s piperidine group may lower its melting point compared to these analogs.

- Purity and Characterization : High-purity analogs (≥98.5%) are typically validated via NMR, HPLC, and optical rotation, suggesting similar protocols apply to the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-N-((R)-1-methyl-piperidin-3-yl)-acetamide?

- The compound can be synthesized via nucleophilic substitution or amidation reactions. A typical method involves coupling (R)-1-methyl-piperidin-3-amine with activated acetamide derivatives (e.g., cyanoacetamide precursors) in aprotic solvents like ethanol at low temperatures (0–5°C) with catalytic piperidine to enhance reaction efficiency . Chiral purity is maintained by using enantiomerically pure starting materials and avoiding racemization conditions.

Q. How can enantiomeric purity be confirmed for this chiral acetamide?

- Enantiomeric purity is assessed by converting the compound into diastereomeric derivatives using a chiral resolving agent, such as (S)-(-)-1-phenylethylamine. The resulting diastereomers are then analyzed via HPLC with a chiral stationary phase or by ¹H/¹³C NMR spectroscopy to quantify enantiomeric excess (e.e.) .

Q. What analytical methods are suitable for assessing chemical purity and detecting related substances?

- High-performance liquid chromatography (HPLC) with UV detection is standard. For example, dissolve the compound in water/acetonitrile (specific ratios), and compare retention times against known impurities. Ensure no extraneous peaks appear beyond the target compound and solvent . Mass spectrometry (MS) or NMR can further validate structural integrity.

Q. What are the critical storage and handling protocols for this compound?

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, heat, or direct sunlight. Use personal protective equipment (PPE) during handling, including nitrile gloves and fume hoods, to minimize inhalation or dermal contact .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure and intramolecular interactions?

- Single crystals are grown via slow evaporation from ethanol/DMSO (1:1 v/v). X-ray diffraction reveals molecular conformation, hydrogen-bonding networks (e.g., N–H···O interactions), and dihedral angles between the piperidine and acetamide moieties. This data validates stereochemistry and guides structure-activity relationship (SAR) studies .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

- Perform pharmacokinetic profiling to assess bioavailability, metabolic stability, and blood-brain barrier penetration. Use isotopic labeling (e.g., ¹⁴C) for tracking metabolite formation. Cross-validate assays with orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. How can synthetic routes be optimized for scalability while maintaining chiral integrity?

- Transition from batch to continuous flow reactors to enhance yield and reduce side reactions. Use immobilized chiral catalysts (e.g., piperidine-functionalized resins) to minimize racemization. Monitor reaction progress with in-line FTIR or Raman spectroscopy for real-time feedback .

Q. What in silico approaches predict target binding and SAR for this compound?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with receptors like GABAₐ or serotonin transporters. Quantum mechanical calculations (DFT) assess electronic properties influencing binding affinity. Validate predictions with mutagenesis studies .

Q. How are biological activity assays designed to evaluate neuropharmacological potential?

- Use primary neuronal cultures or transfected HEK293 cells expressing target receptors (e.g., NMDA or σ-1). Measure Ca²⁺ influx (Fluo-4 dye) or cAMP levels (ELISA) post-treatment. For in vivo models, employ rodent behavioral assays (e.g., forced swim test for antidepressant activity) with dose-response analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.